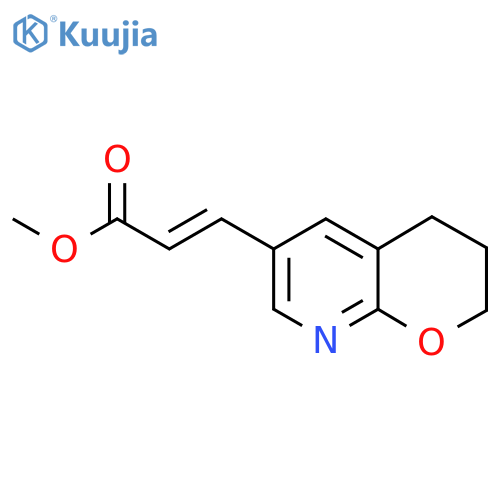

Cas no 1346451-50-0 ((E)-Methyl 3-(3,4-dihydro-2H-pyrano2,3-bpyridin-6-yl)acrylate)

(E)-Methyl 3-(3,4-dihydro-2H-pyrano2,3-bpyridin-6-yl)acrylate 化学的及び物理的性質

名前と識別子

-

- (E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate

- Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate

- (E)-Methyl 3-(3,4-dihydro-2H-pyrano-[2,3-b]pyridin-6-yl)acrylate

- methyl (2E)-3-{2H,3H,4H-pyrano[2,3-b]pyridin-6-yl}prop-2-enoate

- (E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate, AldrichCPR

- (E)-Methyl 3-(3,4-dihydro-2H-pyrano2,3-bpyridin-6-yl)acrylate

-

- MDL: MFCD20487106

- インチ: 1S/C12H13NO3/c1-15-11(14)5-4-9-7-10-3-2-6-16-12(10)13-8-9/h4-5,7-8H,2-3,6H2,1H3/b5-4+

- InChIKey: HPKGMTGRIYMHNJ-SNAWJCMRSA-N

- ほほえんだ: O1C2C(=CC(/C=C/C(=O)OC)=CN=2)CCC1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 277

- トポロジー分子極性表面積: 48.4

(E)-Methyl 3-(3,4-dihydro-2H-pyrano2,3-bpyridin-6-yl)acrylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB369148-1 g |

(E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate |

1346451-50-0 | 1g |

€712.50 | 2023-06-20 | ||

| TRC | M507540-50mg |

(E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate |

1346451-50-0 | 50mg |

$ 135.00 | 2022-06-03 | ||

| Chemenu | CM364866-1g |

(E)-Methyl 3-(3,4-dihydro-2h-pyrano[2,3-b]pyridin-6-yl)acrylate |

1346451-50-0 | 95% | 1g |

$589 | 2022-06-13 | |

| TRC | M507540-100mg |

(E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate |

1346451-50-0 | 100mg |

$ 210.00 | 2022-06-03 | ||

| Matrix Scientific | 070869-250mg |

(E)-Methyl 3-(3,4-dihydro-2H-pyrano-[2,3-b]pyridin-6-yl)acrylate |

1346451-50-0 | 250mg |

$342.00 | 2023-09-08 | ||

| TRC | M507540-10mg |

(E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate |

1346451-50-0 | 10mg |

$ 50.00 | 2022-06-03 | ||

| abcr | AB369148-1g |

(E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate; . |

1346451-50-0 | 1g |

€712.50 | 2025-02-20 | ||

| Ambeed | A472581-1g |

Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate |

1346451-50-0 | 97% | 1g |

$716.0 | 2024-04-24 |

(E)-Methyl 3-(3,4-dihydro-2H-pyrano2,3-bpyridin-6-yl)acrylate 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

(E)-Methyl 3-(3,4-dihydro-2H-pyrano2,3-bpyridin-6-yl)acrylateに関する追加情報

(E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate(CAS No. 1346451-50-0)の科学的特性と応用可能性

(E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate(以下、本化合物)は、複雑なヘテロ環構造とアクリル酸エステル部位を有する有機化合物です。CAS登録番号1346451-50-0で特定されるこの物質は、医薬品中間体や機能性材料の開発において注目を集めています。近年のAI創薬やハイスループットスクリーニング技術の発展に伴い、その分子設計の柔軟性から研究者の関心を引きつけています。

本化合物の構造的特徴は、ピラノ[2,3-b]ピリジン骨格と(E)-アクリル酸メチルエステルが結合した点にあります。このユニークな構造は、分子間相互作用や立体配座制御において興味深い性質を示します。特に創薬化学分野では、こうした複素環化合物が標的タンパク質との親和性向上に寄与するケースが報告されており、ケモインフォマティクス解析の対象としても価値があります。

合成経路に関しては、ピリジン誘導体の官能基変換を出発点とする多段階反応が一般的です。クロスカップリング反応やヘック反応などの現代的有機合成手法を組み合わせることで、高収率での製造が可能です。近年ではフロー化学プロセスの適用や触媒的不斉合成の検討も進められており、より効率的な生産方法の開発が期待されています。

本化合物の応用研究では、バイオアッセイによる活性評価が重要なステップとなります。特に炎症性サイトカインやキナーゼ阻害に関するスクリーニングデータは、創薬リード化合物としての可能性を判断する上で欠かせません。オミックス解析技術の進歩により、その作用機序解明も加速している状況です。

市場動向として、類似構造を持つ化合物が神経変性疾患や代謝性疾患治療薬の開発ラインに組み込まれている事例があります。構造活性相関研究の進展に伴い、本化合物の医薬品候補としてのポテンシャル評価がより精緻に行われるようになりました。ドラッグリポジショニング戦略においても、その多様な薬理作用が再評価されています。

安全性評価に関しては、in vitro毒性試験やADMET予測が行われています。計算化学を活用した毒性リスク評価手法の発達により、従来よりも早期段階での安全性プロファイリングが可能となりました。特に代謝安定性や膜透過性に関するデータは、薬物動態予測において重要なパラメーターとなります。

今後の展望としては、タンパク質結晶構造解析技術との連携が挙げられます。クライオ電子顕微鏡などの高分解能解析手法と組み合わせることで、本化合物の分子認識機構解明がさらに進むと期待されます。また、デジタルツイン技術を活用した仮想スクリーニングの適用範囲拡大も、研究効率化に貢献する可能性があります。

学術的意義としては、本化合物の研究が構造ベースドラッグデザインの知見を豊かにしています。フラグメントベースド創薬や共結晶スクリーニングなどの先進的手法において、その構造的特異性が新たな気付きをもたらすケースも報告されています。ケモダイバーシティ拡充の観点からも、このような複雑なヘテロ環化合物の探索は重要です。

産業応用の面では、特許出願動向が活発化しています。特に選択的阻害剤やアロステリックモジュレーターとしての用途開発が進められており、精密医療時代に対応した新規化合物ライブラリーの構築に貢献しています。グリーンケミストリーの原則に基づく合成法の最適化も、持続可能な開発目標(SDGs)の観点から注目されています。

1346451-50-0 ((E)-Methyl 3-(3,4-dihydro-2H-pyrano2,3-bpyridin-6-yl)acrylate) 関連製品

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 157047-98-8(Benzomalvin C)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)